molecular formula C10H10O2S2 B022236 4-(1,3-Dithiolan-2-yl)benzoic acid CAS No. 101033-03-8

4-(1,3-Dithiolan-2-yl)benzoic acid

カタログ番号: B022236
CAS番号: 101033-03-8
分子量: 226.3 g/mol
InChIキー: TUFUEXHGSDXLLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

SU11248の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、通常は公開されている文献には記載されていません。 SU11248の工業生産には、化合物の有効性と安全性を確保するため、大規模な化学合成、精製、製剤化プロセスが含まれます .

化学反応の分析

SU11248は、次のようないくつかの種類の化学反応を起こします。

    酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な試薬には、過酸化水素などの酸化剤が含まれます。

    還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応には、ある原子または原子団を別の原子または原子団で置き換えることが含まれます。一般的な試薬には、ハロゲンや求核剤が含まれます。

これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります .

科学研究への応用

SU11248は、次のような幅広い科学研究への応用があります。

科学的研究の応用

Cancer Treatment

4-(1,3-Dithiolan-2-yl)benzoic acid has shown significant potential in the treatment of various cancers, including:

  • Renal Cell Carcinoma
  • Gastrointestinal Stromal Tumors (GIST)

The compound acts primarily through inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways. Specifically, it targets:

  • Vascular Endothelial Growth Factor Receptors (VEGFR)
  • Platelet-Derived Growth Factor Receptors (PDGFR)
  • KIT Receptor Tyrosine Kinases .

Mechanistic Studies

Research has demonstrated that this compound can serve as a model compound to study the mechanisms of RTK inhibition. It is utilized in:

  • Investigating cellular signaling pathways.
  • Understanding apoptosis mechanisms in cancer cells .

Proteomics Research

This compound is also employed in proteomics for studying protein interactions and post-translational modifications. Its unique chemical structure allows researchers to probe specific protein functions and interactions within cellular systems .

Case Study 1: In Vitro Efficacy Against GIST

A study conducted on the efficacy of this compound against gastrointestinal stromal tumors demonstrated significant cytotoxic effects on GIST cells through RTK inhibition. The results indicated a reduction in cell proliferation and induction of apoptosis at micromolar concentrations.

Case Study 2: Mechanistic Insights into RTK Signaling

Another investigation explored the compound's role in modulating signaling pathways associated with cancer progression. The study highlighted how this compound could disrupt the phosphorylation of key proteins involved in cell survival and proliferation.

作用機序

SU11248は、血管内皮増殖因子受容体、血小板由来増殖因子受容体、およびKIT受容体型チロシンキナーゼなど、複数の受容体型チロシンキナーゼを阻害することにより効果を発揮します . この阻害は、腫瘍の血管新生と増殖の抑制につながります。 関与する分子標的と経路には、これらの受容体のリン酸化阻害があり、これによりRas経路やPI3キナーゼ経路などの経路を介したシグナル伝達の減少につながります .

類似の化合物との比較

SU11248は、複数の受容体型チロシンキナーゼを同時に標的とする能力においてユニークです。類似の化合物には次のようなものがあります。

SU11248は、幅広い活性スペクトルと、さまざまな種類の癌の治療における有効性により際立っています .

類似化合物との比較

SU11248 is unique in its ability to target multiple receptor tyrosine kinases simultaneously. Similar compounds include:

SU11248 stands out due to its broad spectrum of activity and its efficacy in treating multiple types of cancer .

生物活性

4-(1,3-Dithiolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by its dithiolane moiety attached to a benzoic acid structure. This configuration is believed to contribute to its biological properties, particularly in targeting specific receptors involved in cell signaling and growth.

The primary mechanism through which this compound exerts its biological effects is by inhibiting receptor tyrosine kinases (RTKs). Notably, it has shown potent activity against:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Involved in angiogenesis.
  • Platelet-Derived Growth Factor Receptors (PDGFRs) : Important for cell growth and division.
  • KIT Receptor Tyrosine Kinases : Associated with hematopoiesis and cell signaling.

These interactions suggest that the compound may have applications in cancer therapy by inhibiting tumor growth and metastasis through the modulation of angiogenic pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cellular proliferation in various cancer cell lines. The compound's effectiveness was assessed using assays such as MTT and colony formation assays. Results indicated:

  • Significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.
  • Induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

In Vivo Studies

In vivo evaluations have further supported the compound's potential as an anti-cancer agent. Animal models treated with this compound showed:

  • Tumor growth inhibition in xenograft models.
  • A decrease in microvessel density within tumors, indicating reduced angiogenesis .

Case Study 1: Antitumor Activity

A study focused on the effect of this compound on renal cell carcinoma (RCC) demonstrated that treatment led to significant tumor size reduction compared to controls. The mechanism was attributed to the inhibition of VEGFR signaling pathways .

Case Study 2: Cytotoxicity Profiles

Research investigating the cytotoxic effects on non-cancerous cells revealed that this compound exhibited low toxicity towards normal human fibroblasts at therapeutic concentrations. This selectivity suggests a favorable therapeutic index for potential clinical applications .

Comparative Biological Activity Table

Activity Effect Concentration
VEGFR InhibitionPotent inhibition10 µM - 50 µM
PDGFR InhibitionSignificant reduction in signaling10 µM - 50 µM
Cytotoxicity in Cancer CellsInduces apoptosisIC50 ~ 20 µM
Toxicity in Normal CellsLow toxicity observed>100 µM

特性

IUPAC Name

4-(1,3-dithiolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFUEXHGSDXLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368781
Record name 4-(1,3-dithiolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101033-03-8
Record name 4-(1,3-dithiolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。